Deschloro ticlopidine

Descripción

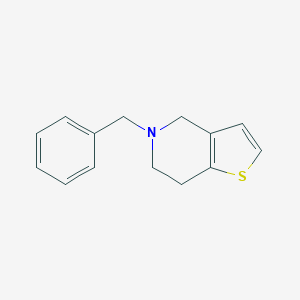

Structure

3D Structure

Propiedades

IUPAC Name |

5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NS/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14/h1-5,7,9H,6,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPPGBJHJWFJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203649 | |

| Record name | Deschloro ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55142-78-4 | |

| Record name | Deschloro ticlopidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deschloro ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESCHLORO TICLOPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M52XJ51O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Translational Implications for Antiplatelet Drug Development and Applied Clinical Research

Evaluation of Deschloro Ticlopidine's Potential as a Differentiated Antiplatelet Agent (e.g., improved efficacy, reduced adverse effects compared to ticlopidine)

Deschloro ticlopidine (B1205844), as its name suggests, is a derivative of ticlopidine that lacks the chlorine atom on the phenyl ring. This seemingly minor structural modification could have profound implications for its pharmacological profile, potentially offering a better-tolerated alternative to its parent compound. Ticlopidine is known for its serious hematological side effects, including neutropenia and thrombotic thrombocytopenic purpura. nih.gov The investigation into this compound is driven by the hypothesis that the chlorine substituent may contribute to the metabolic pathways leading to these toxicities.

The antiplatelet effect of thienopyridines like ticlopidine is not exerted by the drug itself but by an active metabolite. drugbank.com This active metabolite irreversibly blocks the P2Y12 receptor on platelets, thereby inhibiting ADP-induced platelet aggregation. patsnap.com The bioactivation of ticlopidine is a complex process involving cytochrome P450 (CYP) enzymes in the liver. nih.gov It is plausible that the removal of the chlorine atom in this compound could alter its metabolism, potentially leading to a different active metabolite concentration or a different metabolic profile altogether. This could, in turn, influence both its efficacy and its safety.

A comparative analysis of the potential efficacy of this compound and ticlopidine would need to consider the rate and extent of active metabolite formation. Should this compound be metabolized more efficiently to its active form, it could exhibit a more rapid onset of action or greater potency. Conversely, if the chlorine atom is crucial for the enzymatic reactions that produce the active metabolite, this compound might be less effective.

The potential for reduced adverse effects with this compound is a significant area of interest. The toxic effects of ticlopidine are thought to be mediated by reactive metabolites. By altering the metabolic pathway, this compound might avoid the formation of these harmful intermediates. Preclinical studies would be essential to compare the cytotoxicity and myelotoxicity of this compound with ticlopidine.

Comparative Profile of Ticlopidine and a Hypothetical this compound

| Feature | Ticlopidine | Hypothetical this compound |

|---|---|---|

| Mechanism of Action | Irreversible P2Y12 receptor antagonist (prodrug) drugbank.comwikipedia.org | Presumably the same |

| Key Structural Feature | Contains a chlorine atom on the phenyl ring | Lacks the chlorine atom on the phenyl ring |

| Potential for Adverse Effects | Known for hematological toxicities (e.g., neutropenia) nih.govnih.gov | Potentially reduced, pending metabolic profile analysis |

| Metabolism | Hepatic, via CYP enzymes, to an active metabolite nih.gov | Expected to be hepatic, but the pathway and resulting metabolites may differ |

Comprehensive Understanding of Halogen Substituent Effects in Thienopyridine Pharmacology

The inclusion of halogen atoms, such as chlorine and fluorine, is a common strategy in drug design to modulate a molecule's physicochemical properties and pharmacological activity. nih.govmdpi.com In the context of thienopyridines, the halogen substituent on the phenyl ring appears to play a significant role in the drug's interaction with metabolic enzymes and potentially with the P2Y12 receptor itself.

The electronic and steric properties of the halogen atom can influence how the drug binds to enzymes, affecting the rate and pathway of its metabolism. For instance, the chlorine atom in ticlopidine is an electron-withdrawing group, which can impact the reactivity of the adjacent thiophene (B33073) ring, a key site for metabolic activation. The absence of this chlorine atom in this compound would alter the electron distribution in the molecule, which could lead to different metabolic products.

Furthermore, the lipophilicity of a drug, which affects its absorption, distribution, and metabolism, is influenced by halogenation. researchgate.net The removal of the chlorine atom would likely decrease the lipophilicity of this compound compared to ticlopidine. This could have a cascading effect on its pharmacokinetic profile, potentially altering its bioavailability and half-life.

A deeper understanding of these halogen substituent effects is crucial for the rational design of new thienopyridine derivatives. By systematically modifying the halogen substituent (e.g., replacing chlorine with fluorine or bromine) or removing it entirely, as in the case of this compound, medicinal chemists can fine-tune the pharmacological properties of these antiplatelet agents. This approach could lead to the development of drugs with a wider therapeutic window, balancing efficacy with an improved safety profile.

Strategic Considerations for Preclinical to Clinical Research Translation

The journey of a novel compound like this compound from a preclinical concept to a clinically approved drug is a long and complex process that requires careful strategic planning. youtube.com The initial preclinical phase would involve a battery of in vitro and in vivo studies to characterize its pharmacology, pharmacokinetics, and toxicology.

Key Preclinical Investigations for this compound:

In Vitro Platelet Aggregation Assays: To compare the inhibitory potency of the active metabolites of this compound and ticlopidine on ADP-induced platelet aggregation.

Metabolic Profiling: To identify the metabolic pathways of this compound in human liver microsomes and identify its major metabolites, including the active metabolite.

Toxicology Studies: To assess the potential for hematological and other organ toxicities in animal models, with a direct comparison to ticlopidine.

Pharmacokinetic Studies in Animals: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and how they compare to ticlopidine.

If the preclinical data for this compound demonstrates a clear advantage over ticlopidine, particularly in terms of safety, the next step would be to design a robust clinical development plan. This would typically begin with Phase I studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics in humans. Subsequent Phase II and III trials would evaluate its efficacy in preventing thrombotic events in patient populations and continue to monitor its safety profile against existing therapies.

A significant challenge in the clinical translation of thienopyridines is the variability in patient response, which can be influenced by genetic polymorphisms of CYP enzymes. nih.gov Early consideration of pharmacogenomic factors in the clinical development of this compound would be a critical strategic element.

Ultimately, the successful translation of this compound from a promising preclinical candidate to a valuable clinical tool will depend on a multidisciplinary approach that integrates medicinal chemistry, pharmacology, toxicology, and clinical research. The overarching goal is to provide patients with safer and more effective antiplatelet therapies to combat atherothrombotic diseases.

Q & A

Q. What structural features of ticlopidine derivatives, such as deschloro ticlopidine, are critical for their interaction with cytochrome P450 enzymes like CYP2C19?

The o-chlorophenyl substituent, thiophene ring, and tertiary amine function in ticlopidine are essential for binding to CYP2C19. Derivatives lacking the o-chlorophenyl group show no spectral interaction or inhibition of CYP2C19, as demonstrated by UV-visible studies and kinetic analyses (Ks = 2.8 ± 1 µM for ticlopidine) . This compound, lacking the chlorine substituent, would likely exhibit reduced binding affinity, necessitating comparative molecular docking or competitive inhibition assays to validate structural contributions.

Q. What are the primary metabolic pathways of ticlopidine derivatives, and how might this compound deviate in its metabolic fate?

Ticlopidine undergoes CYP2C19-catalyzed oxidation to form the keto tautomer of 2-hydroxyticlopidine and ticlopidine S-oxide dimers (TSOD), with Vmax values of 13 ± 2 and 0.4 ± 0.1 min<sup>-1</sup>, respectively . This compound, lacking the chlorine group, may shift metabolic pathways toward thiophene ring oxidation (e.g., S-oxide formation) rather than chlorophenyl-epoxidation, as observed in clopidogrel . Comparative metabolite profiling using LC-MS/MS in human liver microsomes is recommended to confirm pathway deviations.

Q. How does the solubility profile of this compound compare to ticlopidine, and what methods predict its pH-dependent solubility?

Ticlopidine’s solubility follows the Henderson-Hasselbalch (HH) equation due to its monoprotic base properties, showing good correlation between predicted and experimental pH-dependent logS curves . For this compound, computational tools like Chemaxon’s solubility predictor can model logS curves, but experimental validation via shake-flask methods at varying pH levels (e.g., 1.2–7.4) is critical to account for structural modifications affecting ionization and solubility.

Advanced Research Questions

Q. What experimental designs are optimal for quantifying mechanism-based inactivation (MBI) of CYP isoforms by this compound?

To assess MBI, pre-incubate recombinant CYP isoforms (e.g., CYP2C19 or 2B4) with this compound, followed by addition of a probe substrate (e.g., omeprazole for CYP2C19). Measure time- and concentration-dependent inactivation using parameters like kinact (inactivation rate constant) and KI (inhibitor concentration for half-maximal inactivation). Covalent binding studies with radiolabeled this compound can confirm active-site alkylation, as seen in ticlopidine’s inactivation of CYP2C19 (kinact/KI = 37 L·mol<sup>-1</sup>·s<sup>-1</sup>) .

Q. How can conflicting data on thiophene vs. chlorophenyl metabolic pathways in ticlopidine derivatives be resolved?

Structural orientation studies (e.g., X-ray crystallography or NMR relaxation) can clarify whether this compound adopts a "thiophene-down" or alternative binding mode in CYP isoforms like 2B4, which favors thiophene oxidation . Parallel in vitro assays with isoform-specific inhibitors (e.g., CYP2B6 vs. 2C19) and metabolite quantification via high-resolution mass spectrometry can disentangle pathway contributions.

Q. What methodological safeguards are necessary when evaluating this compound’s stability in physiological matrices?

To avoid artifactual degradation, use stabilizers like glutathione (5 mM) in incubation buffers and conduct stability studies under controlled O2/CO2 conditions. Monitor time-dependent degradation via UPLC-UV and confirm metabolite identity with NMR or tandem MS. For solubility studies, ensure equilibration times ≥24 hours and validate supersaturation behavior using dynamic light scattering .

Data Analysis & Interpretation

Q. How should researchers address nonlinear metabolic kinetics in ticlopidine derivatives like this compound?

Nonlinear kinetics may arise from MBI or autoinhibition. Use progress curve analysis with numerical integration (e.g., SAAM II software) to model simultaneous metabolism and inactivation. Partition ratios (metabolites formed per enzyme inactivated) can be calculated using radiolabeled tracers, as demonstrated for ticlopidine (r = 26 for CYP2C19) .

Q. What statistical approaches are suitable for comparing this compound’s antiplatelet efficacy to ticlopidine in preclinical models?

Employ dose-response assays (e.g., ADP-induced platelet aggregation) with IC50 determination using nonlinear regression (e.g., GraphPad Prism). For in vivo models, use repeated-measures ANOVA to account for inter-subject variability, and apply Bonferroni correction for multiple comparisons. Reference ticlopidine’s established IC50 (~2 µM) as a benchmark .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.